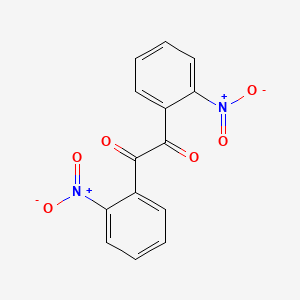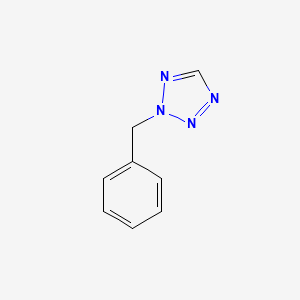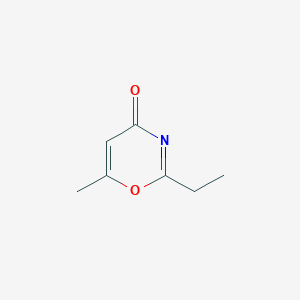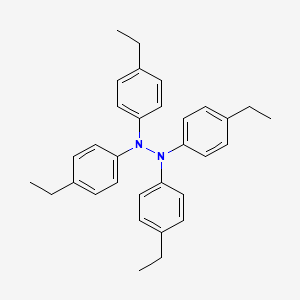
Tetrakis(4-ethylphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(4-ethylphenyl)hydrazine is an organic compound characterized by the presence of four ethylphenyl groups attached to a central hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(4-ethylphenyl)hydrazine typically involves the reaction of 4-ethylphenylhydrazine with suitable reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-ethylphenylhydrazine is reacted with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or solid-phase synthesis to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(4-ethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products Formed:
Oxidation: Corresponding oxides of this compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted ethylphenyl derivatives.
Scientific Research Applications
Tetrakis(4-ethylphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Tetrakis(4-ethylphenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. As a photosensitizer in photodynamic therapy, the compound absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species (ROS) that induce cell death in targeted cancer cells . The specific molecular targets and pathways involved in this process are still under investigation, but the generation of ROS is a key factor in its therapeutic effects.
Comparison with Similar Compounds
- Tetrakis(4-hydroxyphenyl)hydrazine: Known for its potential use in the development of optical sensors and as a precursor in the synthesis of biologically active molecules .
- Tetrakis(4-methoxyphenyl)hydrazine: Explored for its applications in organic electronics and as a building block in the synthesis of advanced materials.
- Tetrakis(4-nitrophenyl)hydrazine: Investigated for its potential use in explosives and as a reagent in organic synthesis.
Properties
CAS No. |
124445-37-0 |
|---|---|
Molecular Formula |
C32H36N2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1,1,2,2-tetrakis(4-ethylphenyl)hydrazine |
InChI |
InChI=1S/C32H36N2/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30)34(31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h9-24H,5-8H2,1-4H3 |
InChI Key |
BZKKGCAICGWEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)N(C3=CC=C(C=C3)CC)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


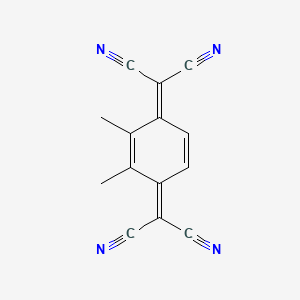

![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
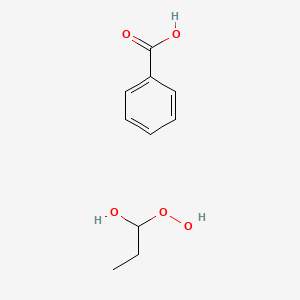
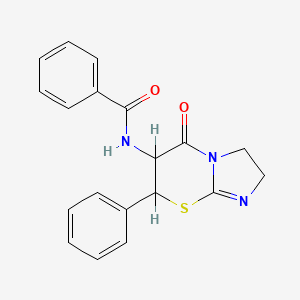
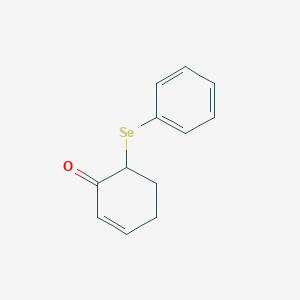
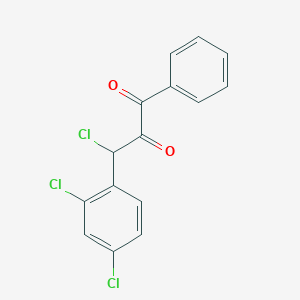
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
